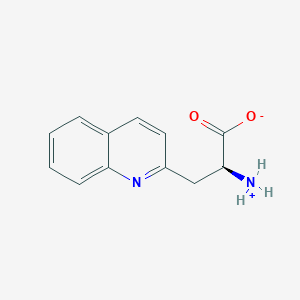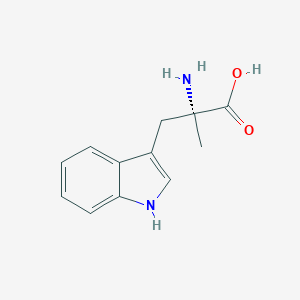
alpha-Methyl-D-tryptophan
Overview
Description
Alpha-Methyl-D-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It is characterized by the presence of a methyl group attached to the alpha carbon of the tryptophan molecule. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Alpha-Methyl-D-Tryptophan (α-MDT) primarily targets the amino acid transporter ATBo . This transporter’s expression is upregulated in cancer, making it a significant target for α-MDT . Additionally, α-MDT targets the IDO1 pathway , a crucial pathway involved in immune regulation .
Mode of Action
α-MDT acts as a blocker of the ATBo transporter , inhibiting its function and potentially affecting the transport of amino acids within the cell. It also acts on the IDO1 pathway, relieving IDO1-mediated immunosuppression . This action can have significant effects on immune cells, creating an artificially Tryptophan-related signal .
Biochemical Pathways
The primary biochemical pathway affected by α-MDT is the Tryptophan metabolism pathway . This pathway produces a series of metabolites called Tryptophan Catabolics (TRYCATs), which are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . These metabolites are closely associated with neurological and psychiatric disorders .
Pharmacokinetics
The pharmacokinetics of α-MDT have been characterized in rodents . It has been found to have high oral bioavailability and a long elimination half-life . The compound is stable in plasma and shows low protein binding . These properties suggest that α-MDT could have good bioavailability and a prolonged duration of action in the body.
Result of Action
The action of α-MDT leads to several molecular and cellular effects. By blocking the ATBo transporter, it can affect the transport of amino acids within the cell, potentially influencing cellular metabolism . Its action on the IDO1 pathway can relieve IDO1-mediated immunosuppression, potentially enhancing immune responses . Moreover, its impact on Tryptophan metabolism can lead to changes in the levels of TRYCATs, which can influence various pathological processes .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-D-tryptophan participates in a variety of biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Methyl-D-tryptophan can be synthesized through several chemical routes. One common method involves the alkylation of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methylated product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of reduced tryptophan derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Reduced tryptophan derivatives.
Substitution: Halogenated or nitro-substituted tryptophan derivatives.
Scientific Research Applications
Alpha-Methyl-D-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various tryptophan derivatives and as a probe for studying indole chemistry.
Biology: The compound is employed in studies of amino acid transport and metabolism, particularly in the context of cancer research where it serves as a tool to investigate tryptophan metabolism pathways.
Medicine: this compound is used in the development of diagnostic imaging agents for positron emission tomography (PET) scans, aiding in the detection of tumors and other pathological conditions.
Industry: The compound finds applications in the production of pharmaceuticals and as a component in specialized biochemical assays.
Comparison with Similar Compounds
Alpha-Methyl-D-tryptophan can be compared with other tryptophan derivatives such as:
1-Methyl-D-tryptophan: Another methylated tryptophan derivative that acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism.
5-Methyl-D-tryptophan: A derivative with a methyl group at the 5-position of the indole ring, used in studies of serotonin receptor interactions.
Alpha-Methyl-L-tryptophan: The L-enantiomer of this compound, which has different biological activities and applications.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the methyl group, which confer distinct biochemical properties and make it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350249 | |
| Record name | (R)-a-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56452-52-9 | |
| Record name | (R)-a-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



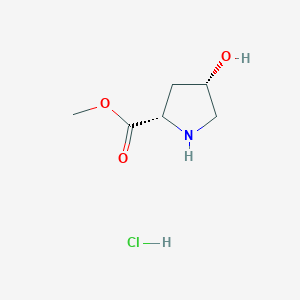

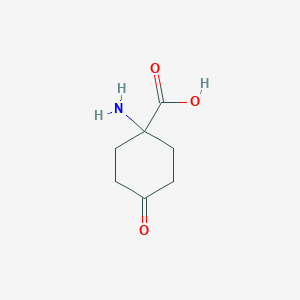

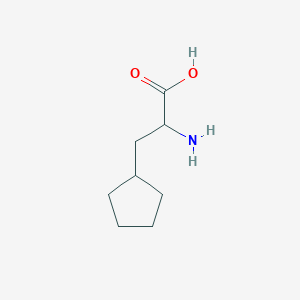


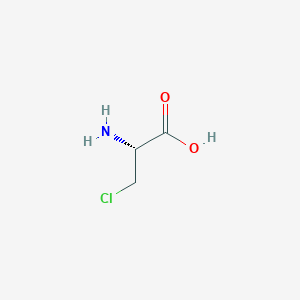

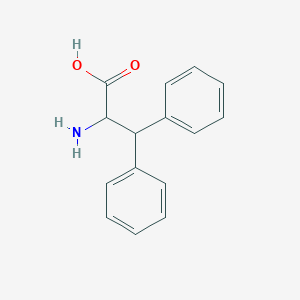
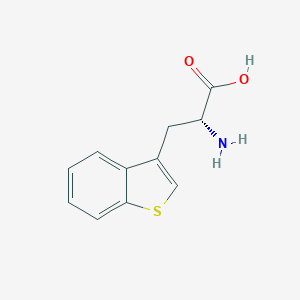
![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)
